4-(4-Methylcyclohexyl)phenol
Overview
Description
4-(4-Methylcyclohexyl)phenol is a chemical compound with the molecular formula C13H18O . It is used in various scientific research and has diverse applications .
Synthesis Analysis
The synthesis of 4-(4-Methylcyclohexyl)phenol can be achieved through various methods. One such method involves the preparation of 4-phenoxy-phenols by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl .Molecular Structure Analysis
The molecular structure of 4-(4-Methylcyclohexyl)phenol contains total 34 bond(s); 16 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 aromatic hydroxyl(s) and 1 ether(s) (aromatic) .Chemical Reactions Analysis
Phenols, like 4-(4-Methylcyclohexyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols, including 4-(4-Methylcyclohexyl)phenol, are colorless liquids or solids. They turn reddish-brown in the atmosphere due to oxidation. Their boiling points increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces. Due to the ability to form hydrogen bonding, phenols are readily soluble in water .Scientific Research Applications
Hydrogenation and Hydrodeoxygenation
4-Methoxyphenol has been used in the study of hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica . The hydrogenation of 4-methoxyphenol was selective to 4-methoxycyclohexanone with no alcohol formation .
Antioxidant Properties
4-Methoxyphenol has antioxidant properties that may be beneficial for treating certain conditions . It has been shown to scavenge free radicals .
Anti-inflammatory Properties
This compound inhibits the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .
Neuroprotective Properties
Animal studies have suggested that 4-methoxyphenol may have neuroprotective properties and could potentially be used to prevent or treat neurodegenerative diseases such as Parkinson’s disease .
Potential Treatment for Obesity
It has been suggested that 4-methoxyphenol could be used as a potential treatment for obesity, as it has been shown to decrease the activity of genes that are involved in lipid metabolism and increase energy expenditure in animals .
6. Intermediate in the Production of Antioxidants One of its main uses is as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) . These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .
Mechanism of Action
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways. They are metabolized through the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that phenolic compounds generally have high gi absorption and are bbb permeant . . These properties can impact the bioavailability of the compound.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylcyclohexyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11,14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVQZFBRACNBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298140 | |
Record name | 4-(trans-4-Methylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116794-13-9 | |
Record name | 4-(trans-4-Methylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-(trans-4-methylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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